molecular formula C11H14N2O4 B1671926 Glycyl-L-tyrosine CAS No. 658-79-7

Glycyl-L-tyrosine

Cat. No. B1671926
CAS RN: 658-79-7
M. Wt: 238.24 g/mol
InChI Key: XBGGUPMXALFZOT-VIFPVBQESA-N
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Description

Glycyl-L-tyrosine is a dipeptide containing glycine and L-tyrosine . It has the molecular formula C11H14N2O4 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

This compound can be synthesized by combining L-tyrosine, which is known for its poor solubility in water due to its aromatic ring and hydroxyl group, with glycine . This forms the this compound (GY) dipeptide . The utilization of GY dipeptide during fed-batch cultures of IgG-producing CHO cells has been investigated .


Molecular Structure Analysis

The molecular weight of this compound is 238.2399 . Its IUPAC Standard InChI is InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 . The 3D structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.2399 . It is a white to off-white solid and its solubility surpasses that of traditional L-Tyrosine .

Scientific Research Applications

Nutritional Treatments for Psychotic Disorders

Glycyl-L-tyrosine, as part of protein-based formulations, has been investigated for its potential in treating manic and psychotic disorders. A study highlights the development of seven caseino-glycomacropeptide (c-GMP) based formulations using this compound, aiming to provide a unique nutritional therapy by inhibiting cerebral dopamine synthesis and possibly enhancing glutamatergic function. This approach is considered for patients resistant to anti-psychotic medication, suggesting a novel avenue for neuroscience research and improving bipolar and psychotic disorder therapies (Badawy, 2013).

Plant Abiotic Stress Resistance

This compound, in the context of glycine betaine (GB) and proline, is relevant to plant stress resistance. These compounds accumulate in response to environmental stresses such as drought, salinity, and extreme temperatures, aiding in osmotic adjustment and enzyme and membrane integrity. While their exact roles remain under debate, the positive correlation between GB, proline accumulation, and stress tolerance has been supported by various studies, suggesting their significant impact on improving plant resistance to adverse conditions (Ashraf & Foolad, 2007).

Melanin Synthesis and Depigmentation

Studies have explored the use of this compound in influencing melanin synthesis and depigmentation. Glutathione, a compound closely associated with tyrosinase (an enzyme key to melanin production), has been reviewed for its anti-melanogenic effects, including direct inactivation of tyrosinase, modulation of melanocytotoxic agents, and potential use in treating pigmentary disorders. This evidence supports further research into glutathione and potentially this compound's role in depigmentation and treatment of skin disorders (Villarama & Maibach, 2005).

Mechanism of Action

Target of Action

Glycyl-L-tyrosine (GY) is a dipeptide composed of glycine and L-tyrosine . The primary targets of GY are proteins that contain tyrosine residues . Tyrosine residues are attractive conjugation targets due to the reactivity of the phenol substituent, which is mostly orthogonal to that of cysteine or lysine .

Mode of Action

The interaction of GY with its targets has been studied in various contexts. For instance, GY has been found to interact with manganese-substituted carboxypeptidase A (MnCPA) in aqueous solution . The reaction proceeds via two parallel paths, both of which are ligand-dependent . The rate constants for these processes suggest an associative mode of activation for both the aqua ligand substitution processes .

Biochemical Pathways

It’s known that tyrosine, a component of gy, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Pharmacokinetics

The molecular weight of gy is 2382399 , which could influence its absorption and distribution in the body.

Result of Action

For example, in fed-batch cultures of IgG-producing CHO cells, GY was found to influence the balance of cofactor regeneration and energy distribution required for biomass and protein synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GY. For instance, the solubility of L-tyrosine, a component of GY, in water can affect the performance of cell cultures . Additionally, the concentration of GY in the feed medium can influence the metabolic bottleneck, resulting in enhanced IgG titer and productivity .

Future Directions

There is a growing interest in the use of dipeptides like Glycyl-L-tyrosine in cell culture systems, particularly in the biopharmaceutical industry . The solubility of this compound surpasses that of traditional L-Tyrosine, making it a promising candidate for future research and applications .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGUPMXALFZOT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316223
Record name Glycyl-L-tyrosine
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyltyrosine
Source Human Metabolome Database (HMDB)
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CAS RN

658-79-7
Record name Glycyl-L-tyrosine
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Record name Glycyltyrosine
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Record name Glycyltyrosine
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Record name Glycyl-L-tyrosine
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Record name N-glycyl-L-tyrosine
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Record name GLYCYL-TYROSINE
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Record name Glycyltyrosine
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URL http://www.hmdb.ca/metabolites/HMDB0028853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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